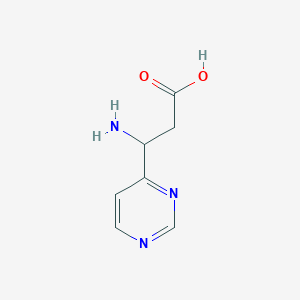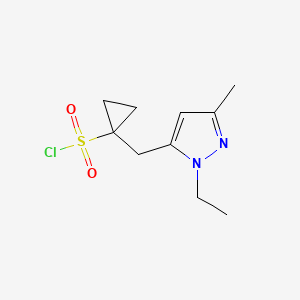
1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by the presence of a cyclopropane ring attached to a sulfonyl chloride group, which imparts unique chemical properties.
Méthodes De Préparation
The synthesis of 1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with cyclopropane-1-sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides under appropriate conditions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acid in the presence of water.
Applications De Recherche Scientifique
1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds and inhibition of enzyme activity . This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.
Comparaison Avec Des Composés Similaires
1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride can be compared with other similar compounds such as:
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone: This compound has a similar pyrazole core but lacks the cyclopropane and sulfonyl chloride groups, resulting in different chemical properties and applications.
5-Methyl-3-phenyl-1H-pyrazol-1-yl derivatives: These compounds also contain a pyrazole ring but differ in their substituents, leading to variations in reactivity and biological activities.
Propriétés
Formule moléculaire |
C10H15ClN2O2S |
|---|---|
Poids moléculaire |
262.76 g/mol |
Nom IUPAC |
1-[(2-ethyl-5-methylpyrazol-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H15ClN2O2S/c1-3-13-9(6-8(2)12-13)7-10(4-5-10)16(11,14)15/h6H,3-5,7H2,1-2H3 |
Clé InChI |
IAHHNIQUFPQWAP-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC(=N1)C)CC2(CC2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


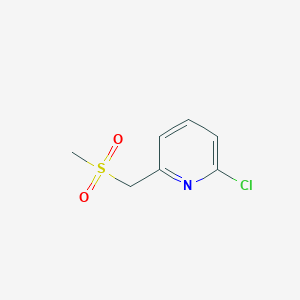
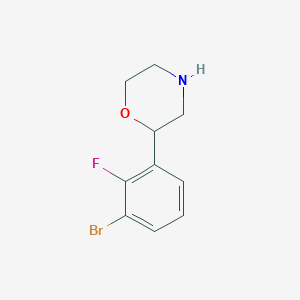
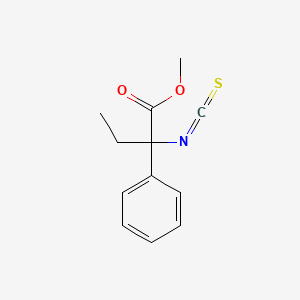
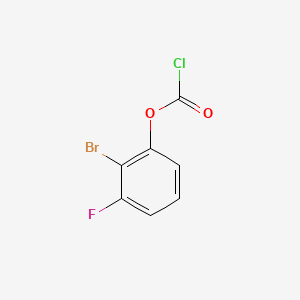

![Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate](/img/structure/B13634693.png)


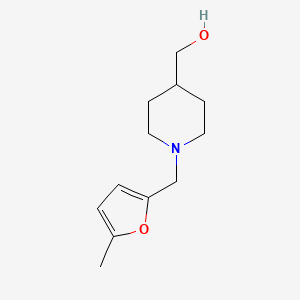

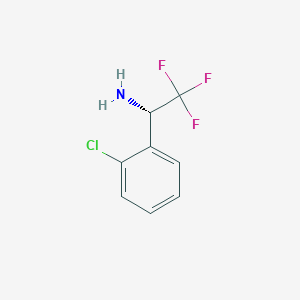
![(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-hydroxybutanoic acid](/img/structure/B13634735.png)
